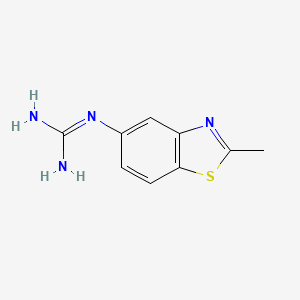

N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine

Description

BenchChem offers high-quality N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

204771-65-3 |

|---|---|

Molecular Formula |

C9H10N4S |

Molecular Weight |

206.27 g/mol |

IUPAC Name |

2-(2-methyl-1,3-benzothiazol-5-yl)guanidine |

InChI |

InChI=1S/C9H10N4S/c1-5-12-7-4-6(13-9(10)11)2-3-8(7)14-5/h2-4H,1H3,(H4,10,11,13) |

InChI Key |

QJLNNSPIQAPYLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)N=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine, a heterocyclic compound of interest in medicinal chemistry. Given the scarcity of direct literature on this specific molecule, this document synthesizes information on its core components, proposes a robust synthetic pathway based on established chemical principles, and discusses its predicted properties and potential therapeutic applications within the broader context of benzothiazole-guanidine derivatives.

Introduction: The Benzothiazole-Guanidine Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a prominent scaffold in medicinal chemistry, featured in a range of FDA-approved drugs and clinical candidates.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it a privileged core for designing molecules that target diverse biological pathways.[1][2] Benzothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3]

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is another crucial pharmacophore.[4] It is found in the amino acid arginine and is known for its ability to form strong hydrogen bonds and electrostatic interactions, often playing a key role in molecular recognition at enzyme active sites and protein-protein interfaces.[5]

The combination of these two moieties in N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine creates a molecule with significant potential for drug development. The benzothiazole core provides a versatile platform for interaction with biological targets, while the basic guanidine group can enhance solubility and facilitate specific binding events.

Molecular Properties and Characterization

Based on the chemical structure, the fundamental properties of N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine have been calculated. These predicted values serve as a benchmark for experimental validation upon synthesis.

Table 1: Physicochemical Properties of N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₄S | Calculated |

| Molecular Weight | 206.27 g/mol | Calculated |

| Predicted LogP | 1.85 ± 0.35 | ChemAxon |

| Predicted pKa (Strongest Basic) | 12.8 ± 0.4 | ChemAxon |

| Predicted Solubility | pH 7.4: 1.3 g/L | ChemAxon |

Proposed Synthesis Pathway

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - N,n'-diethyl-n-(5-methyl-benzothiazol-2-yl)-n''-m-tolyl-guanidine (C20H24N4S) [pubchemlite.lcsb.uni.lu]

- 5. arkat-usa.org [arkat-usa.org]

Methodological & Application

Application Notes and Protocols: Preparation of N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine Stock Solutions

Introduction: Understanding the Molecule for Rational Protocol Design

N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine is a molecule that marries two distinct chemical moieties: a benzothiazole core and a guanidine group. A robust and reproducible protocol for preparing its stock solutions necessitates an understanding of how these components dictate its physicochemical properties.

-

The Benzothiazole Core: This bicyclic aromatic system is generally hydrophobic. Benzothiazole and its simpler derivatives tend to exhibit poor solubility in aqueous solutions but are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetone, and ethyl acetate.[1][2]

-

The Guanidine Group: Guanidine is one of the strongest organic bases in chemistry, a property conferred by the resonance stabilization of its protonated form, the guanidinium cation.[3][4] This high basicity (predicted pKa for the target molecule is ~10.0) means the guanidine moiety is highly polar and capable of extensive hydrogen bonding.[5] Consequently, guanidines and their salts are typically soluble in polar solvents like water, methanol, and dimethylformamide (DMF).[6][7][8]

The combined structure of N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine suggests a compound with mixed polarity. While the benzothiazole portion contributes to its lipophilicity, the highly polar guanidine group is expected to dominate its solubility profile, favoring polar aprotic solvents that can effectively solvate both regions of the molecule. This understanding forms the bedrock of our recommended protocols.

Physicochemical Profile and Safety Precautions

A summary of the key properties and necessary safety information is crucial before handling the compound.

Key Compound Properties

| Property | Value / Information | Source |

| IUPAC Name | 2-(2-methyl-1,3-benzothiazol-5-yl)guanidine | [5] |

| CAS Number | 204771-65-3 | [5] |

| Molecular Formula | C₉H₁₀N₄S | [5] |

| Molecular Weight | 206.27 g/mol | [5] |

| Predicted pKa | 10.03 ± 0.30 | [5] |

| Appearance | (User to determine; likely a solid powder) | - |

Critical Safety and Handling Procedures

Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, handling should proceed with caution, assuming the hazards associated with both parent structures.

-

Hazard Profile: Guanidine derivatives can be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[9] Benzothiazoles can also be toxic and harmful.[10] Therefore, assume the compound is, at a minimum, an irritant and potentially toxic.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.[11]

-

Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] An eyewash station and safety shower should be readily accessible.

-

Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the comprehensive workflow, from initial solubility testing to the final, validated stock solution.

Caption: Workflow for preparing and validating stock solutions.

Protocol 1: Small-Scale Solubility Determination

Before preparing a high-concentration stock, it is imperative to determine the compound's solubility in the desired solvents experimentally.

Objective: To identify a suitable solvent and estimate the maximum practical stock concentration.

Materials:

-

N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine solid

-

High-purity solvents: DMSO (cell culture grade), DMF, Ethanol (absolute), Sterile Water

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator bath

Procedure:

-

Weighing: Accurately weigh approximately 1-2 mg of the compound into four separate, labeled microcentrifuge tubes. Record the exact mass for each.

-

Solvent Addition:

-

To the first tube, add a small, precise volume of DMSO (e.g., 100 µL) to target a high initial concentration (e.g., 10-20 mg/mL).

-

Repeat for the other tubes using DMF, Ethanol, and Water respectively.

-

-

Dissolution:

-

Vortex each tube vigorously for 1-2 minutes.

-

Visually inspect for any undissolved particulate matter against a dark background.

-

If solids remain, place the tube in a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also be attempted, but be mindful of potential degradation.[8]

-

-

Observation and Titration:

-

If the compound dissolves completely, the solvent is suitable at that concentration. You can proceed to make a stock at this or a lower concentration.

-

If the compound does not dissolve, add an additional, precise volume of solvent (e.g., another 100 µL) to halve the concentration. Repeat the vortexing/sonication steps.

-

Continue this process until the compound fully dissolves. The concentration at which it dissolves is the estimated solubility limit.

-

-

Solvent Selection: Based on the results, select the solvent that dissolves the compound at the highest desired concentration with the least effort (i.e., without requiring excessive heating). For most in-vitro applications, DMSO is the recommended starting solvent due to its high solvating power for a wide range of compounds and its miscibility with aqueous media.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a standard 10 mM stock solution, a common starting concentration for drug discovery and biological research.

Materials:

-

N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine (MW: 206.27 g/mol )

-

Anhydrous, cell-culture grade DMSO

-

Volumetric flask (Class A) or a conical tube for larger volumes[1]

-

Calibrated analytical balance

-

Sterile syringe filter (0.22 µm, PTFE or other solvent-compatible membrane)

-

Sterile, amber glass or polypropylene cryovials for storage[13]

Procedure:

-

Calculation: Calculate the mass of the compound required.

-

Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000

-

Example for 5 mL of a 10 mM stock:

-

Mass (mg) = 5 mL × 10 mmol/L × 206.27 g/mol / 1000 = 10.31 mg

-

-

-

Weighing: Accurately weigh the calculated amount of the solid compound into an appropriate vessel (e.g., a small glass vial or directly into the conical tube). It is better to weigh a slightly different amount and recalculate the final concentration than to struggle to weigh the exact target mass.[1]

-

Dissolution:

-

Add approximately 80% of the final desired volume of DMSO to the vessel containing the compound.

-

Cap the vessel and vortex until the solid is completely dissolved. A brief sonication can be used if needed. Visually confirm that no particulates are present.

-

-

Volume Adjustment: Carefully add DMSO to reach the final desired volume. If using a volumetric flask, ensure the bottom of the meniscus is on the calibration mark.

-

Sterilization (for cell-based assays): Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a sterile container. This step removes any potential microbial contamination and undissolved micro-particulates.

-

Aliquoting and Storage:

-

Immediately dispense the stock solution into small, single-use aliquots in clearly labeled cryovials.[13] This is critical to avoid repeated freeze-thaw cycles which can lead to compound degradation or precipitation.

-

Label each vial with the compound name, exact concentration, solvent, date of preparation, and your initials.

-

Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.

-

Self-Validation and Quality Control

A prepared stock solution is only trustworthy if it is validated. The stability of guanidine-containing compounds can be compromised, particularly in aqueous or protic solvents.[7][14][15]

Initial Validation:

-

Visual Inspection: After the first freeze-thaw cycle (freeze an aliquot, then thaw at room temperature), visually inspect the solution for any signs of precipitation. If crystals have formed, the solution may be supersaturated, and a lower stock concentration should be prepared.

-

Concentration Confirmation (Recommended): The most rigorous approach is to verify the concentration using an analytical method. Dilute a sample of the stock solution to an appropriate concentration and analyze by High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). The peak area or intensity should correspond to a freshly prepared calibration curve.[16]

Ongoing Stability Assessment:

-

For long-term studies, it is advisable to periodically re-test the concentration of a stored aliquot (e.g., after 3-6 months) to ensure the compound has not degraded.[17] The stability of stock solutions can range from months to years depending on the compound and storage conditions.[17]

Conclusion

The preparation of N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine stock solutions requires a methodical approach grounded in its chemical structure. By leveraging the high solvating power of polar aprotic solvents like DMSO and implementing rigorous validation and storage procedures, researchers can ensure the preparation of accurate and stable stock solutions. This diligence is fundamental to achieving reproducible and reliable results in downstream applications.

References

-

Guanidine - Solubility of Things. (n.d.). Retrieved February 17, 2026, from [Link]

-

INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. Retrieved February 17, 2026, from [Link]

-

Science of Synthesis. (n.d.). Product Class 13: Guanidine Derivatives. Retrieved February 17, 2026, from [Link]

-

2-Methylthio-1,3-benzothiazole | Solubility of Things. (n.d.). Retrieved February 17, 2026, from [Link]

-

Zhang, P., et al. (n.d.). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. ResearchGate. Retrieved February 17, 2026, from [Link]

-

Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved February 17, 2026, from [Link]

-

Henkel. (2021). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Retrieved February 17, 2026, from [Link]

-

Takara Bio. (2023, April 4). Safety Data Sheet. Retrieved February 17, 2026, from [Link]

-

LabKem. (2024, November 4). Safety Data Sheet - Benzothiazole. Retrieved February 17, 2026, from [Link]

-

Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved February 17, 2026, from [Link]

-

International Journal of Chemical and Physical Sciences. (n.d.). Study of stability constants of complex of N-benzothiazol-2-yl-3,5- disubstituted pyrazolines with some transition metal ions. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Methyl-1,3-benzothiazol-5-ol. Retrieved February 17, 2026, from [Link]

-

PubChemLite. (n.d.). N,n'-diethyl-n-(5-methyl-benzothiazol-2-yl)-n''-m-tolyl-guanidine. Retrieved February 17, 2026, from [Link]

-

PubMed. (2019, February 26). Testing the validity of reference standard materials and stock solutions of veterinary drugs using LC-MS/MS. Retrieved February 17, 2026, from [Link]

-

Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide. Retrieved February 17, 2026, from [Link]

-

Wikipedia. (n.d.). Benzothiazole. Retrieved February 17, 2026, from [Link]

-

MDPI. (2023, June 9). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Retrieved February 17, 2026, from [Link]

-

Wikipedia. (n.d.). Guanidine. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). A Thermodynamic and comparative study of complex formation of N-Benzothiazol-2-yl-3,5-disubstituted pyrazolines with some transition metals by conductometry and pH-metry. Retrieved February 17, 2026, from [Link]

-

Heyer Lab. (n.d.). Denaturing purification of Insoluble Proteins. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). Cellulose, 2-hydroxypropyl methyl ether. Retrieved February 17, 2026, from [Link]

-

Helda - University of Helsinki. (2025, February 13). Stability of bicyclic guanidine superbases and their salts in water. Retrieved February 17, 2026, from [Link]

-

Cheméo. (n.d.). Guanidine (CAS 113-00-8). Retrieved February 17, 2026, from [Link]

-

YouTube. (2022, September 28). Guanidine Group Functionalization by Tailor-made Precursors| Protocol Preview. Retrieved February 17, 2026, from [Link]

-

RSC Publishing. (2025, February 13). Stability of bicyclic guanidine superbases and their salts in water. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). 2-(1,3-Benzothiazol-2-yl)guanidine. Retrieved February 17, 2026, from [Link]

-

Journal of Young Pharmacists. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 2-{[(2-Methyl-1,3-Benzothiazol-5-Yl)oxy]methyl}quinoline. Retrieved February 17, 2026, from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Benzothiazole - Wikipedia [en.wikipedia.org]

- 3. ineosopen.org [ineosopen.org]

- 4. Hydroxypropyl methylcellulose | CymitQuimica [cymitquimica.com]

- 5. Guanidine, (2-methyl-5-benzothiazolyl)- (9CI) | 204771-65-3 [amp.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. The Uses of guanidine hydrochloride_Chemicalbook [chemicalbook.com]

- 9. takarabio.com [takarabio.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. api.henkeldx.com [api.henkeldx.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Benzothiazole, 2-methyl- (CAS 120-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. Making sure you're not a bot! [helda.helsinki.fi]

- 15. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. (Hydroxypropyl)methyl cellulose average Mn 120,000 9004-65-3 [sigmaaldrich.com]

- 17. (E)-2-((2-Chlorothiazol-5-yl)methyl)-1-methyl-3-nitroguanidine [lgcstandards.com]

Application Note: Optimized Synthesis of N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine

Introduction & Pharmacological Context

The target molecule, N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine , represents a critical pharmacophore in medicinal chemistry. Guanidinobenzothiazoles are frequently investigated as inhibitors of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1) , a mechanism explored for cardioprotection during ischemia-reperfusion injury. Additionally, this scaffold serves as a key intermediate in the development of urokinase-type plasminogen activator (uPA) inhibitors and CNS-active agents.

Synthesizing this molecule presents a specific challenge: the nucleophilicity of the aniline nitrogen at position 5 is reduced by the electron-withdrawing nature of the benzothiazole ring. Standard guanylation methods (e.g., cyanamide) often require harsh conditions that degrade the heterocycle.

This Application Note details a high-fidelity protocol using 1H-Pyrazole-1-carboxamidine hydrochloride (PPC-HCl) . This reagent offers superior chemoselectivity and milder reaction conditions compared to traditional S-methylisothiourea or cyanamide routes.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the direct guanylation of the precursor amine: 2-methyl-1,3-benzothiazol-5-amine .

Logical Pathway

-

Core Formation: The benzothiazole ring is stable; therefore, the guanidine moiety is installed in the final step to prevent side reactions during ring closure.

-

Activation: The 5-amino group is moderately deactivated. We require an electrophilic amidine source that contains a good leaving group (pyrazole) to drive the equilibrium forward.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the guanidine tail onto the heterocyclic core.

Reagent Selection Guide

The choice of guanylating agent is the single most critical factor in this synthesis.

| Reagent | Reaction Conditions | Pros | Cons | Recommendation |

| 1H-Pyrazole-1-carboxamidine HCl | DMF, DIPEA, 25–60°C | High purity, simple workup, mild conditions. | Higher cost per gram. | Primary Choice (Research) |

| S-Methylisothiourea Sulfate | Ethanol/Water, Reflux | Low cost, scalable. | Release of methanethiol (toxic/odor), lower yields with deactivated amines. | Secondary Choice (Scale-up) |

| Cyanamide ( | Conc. HCl, Reflux | Atom economical. | Dangerous (explosive potential), harsh acid conditions incompatible with some heterocycles. | Not Recommended |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | THF/DCM, RT | Yields protected guanidine (lipophilic). | Requires deprotection step (TFA), increasing step count. | Use only if purification is difficult |

Detailed Experimental Protocol

Phase 1: Preparation of Precursor (If not purchased)

Note: If 2-methyl-1,3-benzothiazol-5-amine (CAS 10262-69-8) is purchased commercially, proceed to Phase 2.

Reagents: 2-Amino-4-nitrothiophenol, Acetic Anhydride, Iron powder, Ammonium Chloride.

-

Cyclization: Reflux 2-amino-4-nitrothiophenol in acetic acid/acetic anhydride to close the ring, yielding 2-methyl-5-nitro-1,3-benzothiazole.

-

Reduction: Reduce the nitro group using Fe/NH₄Cl in Ethanol/Water (3:1) at 80°C.

-

Isolation: Filter iron residues, concentrate, and crystallize the amine from ethanol.

Phase 2: Guanylation (The Critical Step)

Objective: Conversion of 2-methyl-1,3-benzothiazol-5-amine to the target guanidine.

Reagents Required:

-

Substrate: 2-Methyl-1,3-benzothiazol-5-amine (1.0 equiv)

-

Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) (Concentration ~0.2 M)

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add 2-methyl-1,3-benzothiazol-5-amine (1.0 mmol, 164 mg) and 1H-Pyrazole-1-carboxamidine HCl (1.1 mmol, 161 mg) to the flask.

-

Solvation: Add anhydrous DMF (5.0 mL). Stir until a clear or slightly suspension forms.

-

Activation: Add DIPEA (2.5 mmol, 435 µL) dropwise via syringe.

-

Observation: The solution may turn slightly yellow as the free base of the amidine is generated.

-

-

Reaction: Stir the mixture at 45°C for 16–24 hours under nitrogen.

-

Why 45°C? While aliphatic amines react at RT, the benzothiazole amine is less nucleophilic. Mild heating overcomes the activation energy without polymerizing the reagent.

-

-

Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM).

-

Stain: UV (254 nm). The product is more polar than the starting amine and will stay near the baseline unless ammonia/methanol is used.

-

-

Workup (Precipitation Method):

-

Cool the reaction to room temperature.

-

Slowly pour the DMF solution into Diethyl Ether (50 mL) with vigorous stirring.

-

The guanidine product (often as the HCl salt if DIPEA is washed away, or free base depending on pH) will precipitate as a white/off-white solid.

-

Alternative: If no precipitate forms, evaporate DMF under reduced pressure (high vacuum), dissolve residue in minimal MeOH, and precipitate with Ether.

-

-

Purification:

-

Collect the solid by vacuum filtration.

-

Wash with cold ether (2 x 10 mL) to remove pyrazole byproduct and residual DIPEA.

-

Recrystallization: Acetonitrile/Ethanol mixtures are effective for final polishing.

-

Mechanism of Action

Understanding the mechanism ensures troubleshooting capability. The reaction proceeds via a nucleophilic addition-elimination pathway.

Figure 2: Mechanistic pathway. The pyrazole ring is an excellent leaving group due to its aromatic stability upon detachment.

Quality Control & Analytical Data

To validate the synthesis, compare your data against these expected values:

-

Physical State: Off-white to pale yellow solid.

-

Solubility: Soluble in DMSO, MeOH, Dilute HCl. Insoluble in Hexanes, Ether.

-

Mass Spectrometry (ESI+):

-

Calculated [M+H]⁺: 207.07

-

Expected: Peak at m/z 207.1

-

-

¹H NMR (400 MHz, DMSO-d₆):

- 2.78 (s, 3H, CH₃ -Benzothiazole) - Diagnostic singlet.

- 7.2–8.0 (m, 3H, Aromatic protons).

- 7.4 (br s, 4H, Guanidine NHs) - Broadens or disappears with D₂O shake.

Safety & Handling

-

1H-Pyrazole-1-carboxamidine HCl: Irritant. Avoid inhalation.

-

DIPEA/DMF: Use in a fume hood. DMF is a potent solvent and can transport contaminants through the skin.

-

Waste Disposal: The filtrate contains pyrazole , which is heterocyclic waste. Dispose of in non-halogenated organic waste streams.

References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. Link

-

Weichert, A., et al. (1997). Synthesis of the highly selective Na+/H+ exchange inhibitors cariporide mesilate and (3-methanesulfonyl-4-piperidino-benzoyl) guanidine methanesulfonate.[1] Arzneimittelforschung, 47(11), 1204-1207.[1] Link

- Katritzky, A. R., et al. (2005).Synthesis of guanidines. Comprehensive Organic Functional Group Transformations II. Elsevier.

Sources

Application Note: Extraction of N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine from Biological Matrices

Abstract

This document provides a comprehensive technical guide for the extraction of N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine from common biological matrices such as plasma, serum, and urine. Given the compound's composite structure, featuring a benzothiazole moiety and a highly basic guanidine group, tailored sample preparation is critical for accurate quantification in bioanalytical studies. We present and compare three robust extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). This guide explains the fundamental principles behind each technique, offers detailed step-by-step protocols, and discusses the rationale for procedural choices to empower researchers in developing and validating their own bioanalytical methods.

Introduction and Scientific Rationale

N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine is a molecule of interest in pharmaceutical research, combining the structural features of benzothiazoles and guanidines. Benzothiazole derivatives are recognized for a wide spectrum of biological activities, while the guanidinium group is a common feature in pharmacologically active molecules.[1][2] The accurate determination of this analyte's concentration in biological fluids is essential for pharmacokinetic, pharmacodynamic, and toxicological assessments.

The primary analytical challenge lies in the compound's physicochemical properties. The guanidine group is one of the strongest organic bases, with a pKa typically around 13.5. Consequently, it exists almost exclusively as a protonated, positively charged cation at physiological pH. This characteristic governs its solubility and interaction with extraction media. The benzothiazole portion of the molecule imparts a degree of hydrophobicity (LogP is estimated to be around 1.64 for a similar structure), creating a molecule with both polar, charged characteristics and non-polar regions.[3]

Effective extraction from complex biological matrices requires the efficient removal of endogenous interferences, such as proteins, phospholipids, and salts, which can suppress ionization in mass spectrometry and compromise column performance in chromatography.[4] This note details three distinct, yet effective, strategies to achieve this separation.

Core Extraction Strategies: Principles and Method Selection

The selection of an appropriate extraction method depends on the desired level of sample cleanup, required sensitivity, sample throughput, and available automation capabilities.

-

Protein Precipitation (PPT): This is the simplest and fastest method. It involves adding a water-miscible organic solvent or a strong acid to denature and precipitate matrix proteins.[5][6] While rapid and inexpensive, it is the least selective method and may result in significant matrix effects due to incomplete removal of phospholipids and other endogenous components.

-

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases.[7] For N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine, its charge at neutral pH makes direct extraction into a non-polar solvent challenging. Therefore, LLE protocols often require significant pH adjustment or the use of ion-pairing agents to achieve efficient phase transfer.

-

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that can provide the cleanest extracts.[8] Analytes are partitioned between a solid stationary phase and a liquid mobile phase. Given the cationic nature of the target analyte, ion-exchange SPE, particularly strong cation exchange (SCX), is an exceptionally effective mechanism for isolation and purification.[9][10]

Detailed Protocols and Experimental Workflows

The following protocols are designed for a starting plasma or serum volume of 100 µL. They can be scaled proportionally for different sample volumes. Urine samples should be diluted 1:1 with water or a suitable buffer before applying these protocols.[11]

Method 1: Protein Precipitation (PPT)

This method is ideal for rapid screening and when high throughput is a priority. Acetonitrile is generally preferred over methanol as it precipitates proteins more effectively.[12]

Protocol Steps:

-

Pipette 100 µL of the biological sample (plasma, serum, or pre-treated urine) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is recommended).[12]

-

Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Incubate at 4°C for 10 minutes to facilitate complete protein precipitation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The supernatant can be injected directly for LC-MS/MS analysis. Alternatively, for improved peak shape or sensitivity, it can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase.

Caption: pH-adjusted liquid-liquid extraction workflow.

Method 3: Solid-Phase Extraction (SPE) - Strong Cation Exchange

This is the most recommended method for achieving the highest purity and concentration of the analyte. The protocol leverages the permanent positive charge of the guanidine group for selective retention on a strong cation exchange (SCX) sorbent. [9][10] Protocol Steps:

-

Sample Pre-treatment: Dilute 100 µL of the biological sample with 400 µL of 2% formic acid in water. This ensures the analyte is fully protonated and reduces sample viscosity.

-

Sorbent Conditioning: Condition a strong cation exchange (SCX) SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of 2% formic acid in water. Do not allow the sorbent bed to dry. [9]3. Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly (approx. 1 mL/min).

-

Wash Step 1 (Interference Elution): Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar neutral interferences.

-

Wash Step 2 (Interference Elution): Wash the cartridge with 1 mL of methanol to remove non-polar interferences and phospholipids.

-

Analyte Elution: Elute the target analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic, ammoniated solvent neutralizes the charge interaction between the analyte and the SCX sorbent, releasing it from the column.

-

Final Processing: Evaporate the eluate to dryness at 40°C under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Workflow Diagram: Solid-Phase Extraction (Cation Exchange)

Caption: Selective solid-phase extraction workflow.

Performance Comparison and Validation

To ensure trustworthiness and provide a self-validating framework, the performance of each method should be evaluated. The following table summarizes the expected performance characteristics based on methods used for structurally similar compounds. [13][14][15]

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|---|

| Analyte Recovery | > 90% | 70 - 95% | > 90% |

| Reproducibility (%RSD) | < 15% | < 10% | < 5% |

| Matrix Effect | High | Moderate to Low | Very Low |

| Extract Cleanliness | Low | Moderate | High |

| Throughput | High | Moderate | Moderate to High (with automation) |

| Cost per Sample | Low | Low | High |

| Selectivity | Low | Moderate | High |

Conclusion

The successful extraction of N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine from biological matrices is readily achievable with a clear understanding of its physicochemical properties.

-

Protein Precipitation is a viable option for early-stage discovery and high-throughput screening where speed is prioritized over extract purity.

-

Liquid-Liquid Extraction offers a balance of cleanliness and cost but may require significant method development to optimize recovery.

-

Solid-Phase Extraction using a strong cation exchange mechanism is the most powerful technique , providing the highest selectivity and cleanest extracts, which is critical for sensitive and robust quantitative bioanalysis.

Researchers should select the method that best aligns with their analytical objectives, instrumentation sensitivity, and sample throughput requirements. The protocols provided herein serve as a robust starting point for method development and validation.

References

-

Li, Y., et al. (2021). Determination of benzotriazole and benzothiazole derivatives in human urine by eco-friendly deep eutectic solvent-based ultrasound-assisted liquid-liquid microextraction followed by ultrahigh performance liquid chromatography quadrupole-time-of-flight mass spectrometry. Environmental Pollution. Available at: [Link]

-

ResearchGate. (2021). Determination of benzotriazole and benzothiazole derivatives in human urine by eco-friendly deep eutectic solvent-based ultrasound-assisted liquid-liquid microextraction followed by ultrahigh performance liquid chromatography quadrupole-time-of-flight mass spectrometry. Available at: [Link]

-

Phenomenex. (2015). Technical Tip: Protein Precipitation. Available at: [Link]

-

Polson, C., et al. (2003). Protein precipitation: A comprehensive guide. Journal of Chromatography B. Available at: [Link]

-

Asimakopoulos, A. G., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

-

Wang, L., et al. (2017). Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. PubMed. Available at: [Link]

-

Dias, A. C. B., et al. (2019). Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS. Cromatografia. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]

-

Majidano, S. A., et al. GC Analysis of Guanidino Compounds in Serum and Urine of Healthy Volunteers and Uremic Patients. RSC Publishing. Available at: [Link]

-

Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Available at: [Link]

-

SIELC Technologies. (2018). Guanidine, (2-benzothiazolyl)-. Available at: [Link]

-

PubChem. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. Available at: [Link]

-

Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). Available at: [Link]

-

Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]

-

Borrull, F., et al. (2023). Extraction of selected benzothiazoles, benzotriazoles and benzenesulfonamides from environmental water samples using a home-made sol-gel silica-based mixed-mode zwitterionic sorbent modified with graphene. PubMed. Available at: [Link]

-

Kuujia.com. Cas no 1864051-73-9 (N-(2-Methyl-1,3-benzothiazol-5-yl)guanidine methanesulfonate). Available at: [Link]

-

BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. Available at: [Link]

-

El-Gazzar, A. B. A., et al. (2024). synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. RSC Publishing. Available at: [Link]

-

Al-Jibouri, M. N. A. (2021). Synthesis and Characterization of the Ligand Derivative from Benzothiazole. Journal of Engineering and Applied Sciences. Available at: [Link]

-

Scientific Research Publishing. (2022). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Available at: [Link]

-

de la Cruz, H., et al. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. MDPI. Available at: [Link]

-

ResearchGate. Synthesis of benzothiazole guanidine derivatives. Available at: [Link]

-

Nanobiotechnology Letters. (2023). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Available at: [Link]

-

Zhang, Y., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. MDPI. Available at: [Link]

Sources

- 1. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. Guanidine, (2-benzothiazolyl)- | SIELC Technologies [sielc.com]

- 4. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Technical Tip: Protein Precipitation [phenomenex.com]

- 6. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 7. Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS [scirp.org]

- 8. lcms.cz [lcms.cz]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 15. Extraction of selected benzothiazoles, benzotriazoles and benzenesulfonamides from environmental water samples using a home-made sol-gel silica-based mixed-mode zwitterionic sorbent modified with graphene - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Purification of Benzothiazole Guanidine Derivatives

Welcome to the technical support center for the purification of benzothiazole guanidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often problematic compounds. The unique combination of the weakly basic benzothiazole ring and the strongly basic, highly polar guanidine group presents a distinct set of purification hurdles. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.

Section 1: Understanding the Challenge - Why Are These Compounds Difficult to Purify?

The core difficulty lies in the physicochemical properties imparted by the guanidine functional group. Guanidines are among the strongest organic bases, meaning they are readily protonated to form a highly polar, cationic guanidinium group.[1] This high polarity and basicity lead to several common issues:

-

Strong Interaction with Silica Gel: Standard silica gel chromatography is often problematic. The acidic silanol groups (Si-OH) on the silica surface can strongly and often irreversibly bind the basic guanidine moiety, leading to significant peak tailing, low or no recovery, and even on-column decomposition.[2][3][4]

-

Poor Solubility: The polarity of these derivatives can lead to solubility issues in typical organic solvents used for chromatography and recrystallization.

-

Complex Impurity Profiles: Synthetic side products may have polarities very similar to the target compound, making separation by standard methods challenging.[2]

Section 2: Purification Strategy Selection Guide

Choosing the right purification strategy from the outset can save significant time and material. The following decision tree and FAQs will guide you to the most appropriate starting point.

FAQ: How do I choose between chromatography and recrystallization?

Answer: Your primary decision should be based on the physical state of your crude product and the nature of the impurities.

-

Recrystallization is the preferred first choice if your crude product is a solid and relatively pure (>80-90%). It is a scalable, cost-effective method that can yield highly pure crystalline material. Several studies on benzothiazole derivatives report successful purification via recrystallization from solvents like ethanol or methanol.[5][6][7]

-

Column Chromatography is necessary when dealing with oils, amorphous solids, or complex mixtures where impurities have similar solubility profiles to the product.[2] It offers finer separation but requires more optimization.

Decision Workflow for Purification Method Selection

The diagram below outlines a logical workflow for selecting your initial purification strategy.

Caption: Decision tree for selecting an initial purification method.

Section 3: Troubleshooting Guide for Column Chromatography

This section addresses the most common problems encountered during the chromatographic purification of benzothiazole guanidine derivatives.

Question 1: My compound is streaking badly on a silica TLC plate and won't elute from my silica column. What is happening and how do I fix it?

Answer: This is the most frequent issue and is caused by the strong acid-base interaction between your basic guanidine derivative and the acidic silanol groups on the silica surface.[4] Your compound is being irreversibly adsorbed.

-

Immediate Solution: Add a Basic Modifier. The most effective strategy is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.

-

Triethylamine (Et₃N): Add 0.5-2% (v/v) to your solvent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol). This is often sufficient to dramatically improve peak shape and allow elution.[4]

-

Ammonia: Using a 7N solution of ammonia in methanol as your polar solvent (e.g., preparing a 10% solution of 7N NH₃/MeOH in DCM) is a very effective alternative.

-

-

Causality: These basic modifiers act as competitive binders to the acidic silanol groups, effectively "shielding" your compound from these strong interaction sites and allowing it to travel through the column based on polarity interactions with the mobile phase.

-

Alternative Stationary Phase: If modifiers are ineffective or incompatible with your molecule's stability, switch to a different stationary phase.

-

Alumina (Basic or Neutral): Alumina lacks the strong acidic character of silica and is an excellent alternative for purifying basic compounds.[2][4]

-

Reversed-Phase (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be effective. However, highly polar guanidinium salts may have poor retention. In such cases, consider specialized techniques.

-

Question 2: I'm using reversed-phase (C18) HPLC, but my compound elutes in the void volume. How can I increase its retention?

Answer: This indicates your compound is too polar for a standard C18 column under typical mobile phase conditions (e.g., Acetonitrile/Water).[8] You need to use a technique better suited for polar analytes.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds. It uses a polar stationary phase (like silica or amide-based) with a primarily organic mobile phase. Water is used as the strong, eluting solvent. This mode is complementary to reversed-phase and provides excellent retention for polar molecules.[8][9]

-

Ion-Pairing Chromatography: This technique introduces an "ion-pairing reagent" into the mobile phase.[10] For your cationic guanidinium derivative, an anionic reagent like heptafluorobutyric acid (HFBA) or trifluoroacetic acid (TFA) is added. The reagent forms a neutral ion-pair with your compound, which is more hydrophobic and will have greater retention on a C18 column.[9][10]

-

Polar-Endcapped C18 Columns: These are specialized reversed-phase columns designed to be stable in highly aqueous mobile phases and provide better retention for polar compounds than traditional C18 columns.[9]

Question 3: My compound seems to be decomposing on the column. How can I confirm this and prevent it?

Answer: Decomposition on silica gel can occur if the compound is sensitive to acid.[3]

-

Confirmation (2D TLC Test):

-

Spot your crude mixture on a silica TLC plate.

-

Elute the plate in a suitable solvent system.

-

Remove the plate and let it air dry completely for 30-60 minutes, leaving the compound in contact with the silica.

-

Rotate the plate 90 degrees and re-elute it in the same solvent system.

-

If your compound is stable, the spot will simply move to a new position along a diagonal line. If it is decomposing, you will see new spots appearing that are not on the diagonal, indicating on-plate degradation.[3]

-

-

Prevention:

-

Deactivate the Silica: Pre-treat the silica gel by slurrying it with the mobile phase containing a basic modifier (like 1% Et₃N) before packing the column.

-

Switch to a Neutral Stationary Phase: Use neutral alumina, which is less likely to cause acid-catalyzed decomposition.[2]

-

Minimize Contact Time: Use a faster flow rate during chromatography to reduce the time your compound spends on the stationary phase.

-

Chromatography Troubleshooting Summary

| Problem | Potential Cause | Recommended Solution(s) |

| Peak Tailing / No Elution | Strong acid-base interaction with silica | Add 0.5-2% Triethylamine or NH₃/MeOH to the mobile phase. Switch to basic or neutral alumina.[2][4] |

| Poor Separation of Spots | Inappropriate solvent system polarity | Optimize the mobile phase using TLC. Consider a gradient elution from low to high polarity.[4] |

| Compound Elutes in Void (RP) | Compound is too polar for C18 | Use HILIC, Ion-Pairing Chromatography, or a polar-endcapped C18 column.[8][9] |

| Low Mass Recovery | Irreversible adsorption or decomposition | Perform a 2D TLC test for stability.[3] Use a modified or alternative stationary phase. |

| Product is an Oil | Difficult to handle and purify | Consider converting the compound to a solid salt (e.g., HCl or acetate salt) for easier purification by recrystallization, then regenerate the free base if needed.[1][2] |

Section 4: Detailed Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel with a Basic Modifier

This protocol is a robust starting point for purifying basic benzothiazole guanidine derivatives.

-

Solvent System Selection:

-

On a TLC plate, find a solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) that gives your product an Rf value of ~0.2-0.3.

-

Repeat the TLC using the same solvent system but premixed with 1% (v/v) triethylamine. Observe the improvement in spot shape and potential change in Rf. This is your mobile phase.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., Hexane) containing 1% triethylamine.

-

Pack the column with the slurry to ensure the silica is fully "deactivated."

-

-

Sample Loading:

-

Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like DCM.

-

Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the top of the column.

-

-

Elution:

-

Begin eluting with your chosen mobile phase (containing 1% triethylamine).

-

If separation is difficult, a shallow gradient (e.g., increasing from 2% to 10% Methanol in DCM over 20 column volumes) can be highly effective.

-

-

Fraction Analysis:

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Protocol 2: Recrystallization

This method is ideal for solid products with moderate purity.

-

Solvent Selection:

-

Place a small amount of your crude solid in a test tube.

-

Add a potential solvent (e.g., ethanol, methanol, isopropanol, or an ethyl acetate/hexane mixture) dropwise at room temperature until the solid just dissolves.

-

A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

-

-

Dissolution:

-

In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude material to completely dissolve it.

-

-

Cooling & Crystallization:

-

Allow the solution to cool slowly to room temperature. Rapid cooling can cause the product to "oil out" or crash out as an amorphous solid, trapping impurities.[4]

-

If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[4]

-

Once at room temperature, cool the flask further in an ice bath to maximize yield.

-

-

Isolation:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

-

Dry the crystals under vacuum.

-

Section 5: General FAQs

Q: Can I use guanidine hydrochloride in my purification workup? A: Guanidine hydrochloride is a strong denaturing and chaotropic agent, often used in protein purification to dissolve precipitated proteins.[11][12] While it's not typically used as a mobile phase additive in small molecule purification, understanding its properties can be useful if you are dealing with aggregated or poorly soluble materials. However, for standard chromatography, basic modifiers like triethylamine are far more common and effective.

Q: My final product purity is stuck at ~90% after chromatography. What else can I try? A: This often indicates a persistent impurity with very similar properties. A secondary, orthogonal purification technique is recommended. If you first used normal-phase chromatography, try purifying the material again using reversed-phase HPLC or recrystallization. Combining two different methods often removes stubborn impurities.

Q: Are there any specific safety concerns when working with these compounds or modifiers? A: Yes. Always work in a well-ventilated fume hood. Triethylamine has a strong, unpleasant odor and is flammable. Guanidine derivatives themselves can have potent biological activity and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses). Always consult the Safety Data Sheet (SDS) for all chemicals used.

Visualization of a Troubleshooting Workflow

This diagram illustrates a logical process for troubleshooting common chromatography issues.

Caption: A logical workflow for troubleshooting chromatography issues.

References

-

BA Method Development: Polar Compounds. (2023, February 6). BioPharma Services. [Link]

-

Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. (2023, October 20). Chromatography Online. [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]

-

Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials. [Link]

-

TROUBLESHOOTING GUIDE. Restek. [Link]

-

Synthesis and evaluation of novel benzothiazole derivatives against human cervical cancer cell lines. SciSpace. [Link]

-

Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

-

Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles. ACS Publications - American Chemical Society. [Link]

-

How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

-

Research Progress of Common Organic Guanidine Antibacterial Agents. PURKH. [Link]

-

Synthesis and Characterization of 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica. [Link]

-

Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. ResearchGate. [Link]

-

troubleshooring flash chromatography purification. (2022, June 27). Reddit. [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022, July 28). MDPI. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020, April 5). MDPI. [Link]

-

Synthesis of new guanidine benzothiazole derivative and its application as Eco-friendly corrosion inhibitor. ResearchGate. [Link]

-

Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. [Link]

-

Chromatography Troubleshooting. (2019, March 25). YouTube. [Link]

-

Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

Optimization strategies for high performance purification and analysis of recombinant proteins. Biotage. [Link]

-

Efficient cleaning-in-place methods for protein-based antibody affinity chromatography resins. (2020, March 31). Cytiva. [Link]

-

Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. (2017, April 27). PMC. [Link]

-

Any advice on the purification method for the commercial production of bioactive peptide? ResearchGate. [Link]

-

Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (2017, October 24). PMC. [Link]

-

Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023, February 28). SpringerLink. [Link]

-

Guanidine containing bioactive compounds. ResearchGate. [Link]

-

The Chemistry and Biology of Guanidine Natural Products. (2015, November 4). RSC Publishing. [Link]

-

Using guanidine-hydrochloride for fast and efficient protein digestion and single-step affinity-purification mass spectrometry. Semantic Scholar. [Link]

Sources

- 1. purkh.com [purkh.com]

- 2. benchchem.com [benchchem.com]

- 3. Chromatography [chem.rochester.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. welch-us.com [welch-us.com]

- 9. biopharmaservices.com [biopharmaservices.com]

- 10. pharmagrowthhub.com [pharmagrowthhub.com]

- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 12. semanticscholar.org [semanticscholar.org]

Identifying common synthesis byproducts of benzothiazol-5-yl guanidine

Welcome to the technical support center for the synthesis of benzothiazol-5-yl guanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Our goal is to provide you with the expertise and practical insights necessary to optimize your reactions, ensure the purity of your final product, and confidently interpret your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to benzothiazol-5-yl guanidine and what immediate byproducts should I be aware of?

The synthesis of benzothiazol-5-yl guanidine typically begins with the formation of a 2-aminobenzothiazole core, followed by a guanidinylation step. A common route involves the reaction of a substituted p-phenylenediamine precursor with a thiocyanate source.[1]

Common Byproducts from the Benzothiazole Core Synthesis:

-

Isomeric Benzothiazoles: Depending on the starting materials and reaction conditions, the formation of other positional isomers of the aminobenzothiazole can occur. Careful control of cyclization conditions is crucial.

-

Over-oxidation Products: If strong oxidizing agents are used during the cyclization, oxidation of the thiazole ring or other sensitive functional groups can lead to undesired byproducts.

-

Unreacted Starting Materials: Incomplete reaction can leave residual aminophenyl precursors or thiocyanate salts in your crude product.

Common Byproducts from the Guanidinylation Step:

-

N-Acylurea Derivatives: When using carbodiimide-based coupling reagents, a common side reaction is the O-to-N acyl migration, which forms a stable N-acylurea that will not react further.[2]

-

Guanidinylation of the N-terminus: Uronium-based coupling reagents like HBTU can sometimes lead to the formation of a guanidinylated side product at the N-terminal amino group.[3][4] This is especially problematic if the carboxyl activation is slow.

-

Multiple Guanidinylation: If other nucleophilic sites are present on the benzothiazole ring system, there is a risk of multiple guanidinyl groups being added.

-

Hydrolysis Products: The presence of moisture can lead to the hydrolysis of reagents and intermediates, forming inactive byproducts.[5]

Q2: My reaction to form the 2-aminobenzothiazole precursor is sluggish and gives a low yield. What are the likely causes and how can I optimize it?

Low yields in 2-aminobenzothiazole synthesis are a known challenge.[6] Several factors can contribute to this:

-

Insufficient Activation: The cyclization reaction often requires an activating agent, such as bromine in acetic acid, to facilitate the formation of the thiazole ring.[1][6] Ensure you are using the correct stoichiometry of the activating agent.

-

Reaction Temperature: The reaction temperature is critical. It needs to be high enough to drive the reaction forward but not so high as to cause decomposition of the starting materials or products.

-

Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Glacial acetic acid is a commonly used solvent for this type of cyclization.[1][6]

-

Purity of Starting Materials: Impurities in your starting aniline or thiocyanate can interfere with the reaction. Ensure you are using high-purity reagents.

Q3: I am observing a significant amount of an insoluble white solid in my crude product after the guanidinylation step. What is it likely to be?

An insoluble white solid is often indicative of urea-based byproducts, especially if you are using carbodiimide coupling reagents. Another possibility is the presence of unreacted guanidinium salts which can co-precipitate with your product.[5]

Troubleshooting Steps:

-

Filtration and Washing: Filter the crude product and wash thoroughly with a solvent in which your desired product is soluble but the impurity is not. Water is often a good choice for removing unreacted guanidinium salts.[5]

-

Recrystallization: Recrystallization from a suitable solvent system can effectively remove many impurities.

-

Chromatography: If simple washing and recrystallization are insufficient, purification by flash chromatography may be necessary.

Q4: How can I monitor the progress of my guanidinylation reaction to minimize byproduct formation?

Effective reaction monitoring is key to achieving a high yield of the desired product while minimizing side reactions.

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of your starting material (the aminobenzothiazole) and the appearance of your product.[5]

-

High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows you to accurately determine the ratio of starting material, product, and any major byproducts.[5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the mass of the components in your reaction mixture, which can help in the early identification of unexpected byproducts.

Troubleshooting Guide: Common Synthesis Byproducts

This table summarizes common byproducts, their likely causes, and recommended solutions.

| Byproduct | Likely Cause | Recommended Solution(s) |

| Unreacted 5-aminobenzothiazole | Incomplete reaction during guanidinylation. | - Increase reaction time. - Use a slight excess of the guanidinylating reagent. - Optimize reaction temperature. |

| Di-guanidinylated product | Presence of other nucleophilic sites on the benzothiazole core. | - Use a protecting group strategy for other reactive sites. - Carefully control the stoichiometry of the guanidinylating reagent. |

| Urea-based byproducts | Use of carbodiimide-based guanidinylating reagents. | - Optimize reaction conditions to favor the desired reaction pathway. - Consider alternative guanidinylating reagents. - Purify the crude product by washing with an appropriate solvent or by recrystallization. |

| N-acylurea | Side reaction of carbodiimide coupling reagents.[2] | - Keep reaction temperatures low during carbodiimide-mediated couplings.[2] |

| Hydrolysis products | Presence of moisture in the reaction.[5] | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis of benzothiazol-5-yl guanidine and the key stages where byproduct formation can occur.

Caption: Synthetic workflow for benzothiazol-5-yl guanidine.

Logical Relationship of Byproduct Formation

The following diagram illustrates the logical relationship between reaction conditions and the formation of common byproducts.

Caption: Relationship between reaction conditions and byproducts.

References

- The Synthesis of Aminobenzothiazoles from 2,3-Biaryl-5-anilino-Δ3-1,2,4-thiadiazolines. (2006). Vertex AI Search.

- Identification of common impurities in 2,4,6-Triguanidino-1,3,5-triazine synthesis. Benchchem.

- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025).

- Synthesis of 5-Fluoroaminobenzothiazoles. (2020).

- Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE P

- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [No Source Found].

- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica.

- Guanine Hydrochloride Impurities and Rel

- Synthesis of guanidines via reaction of amines with carbodiimides in the presence of ionic liquid. (2015). DergiPark.

- Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. (2025).

- Guanidine-impurities.

- Synthesis of benzothiazole guanidine derivatives.

- Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. [No Source Found].

- The Chemistry of Guanidine. Scribd.

- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). [No Source Found].

- Benzothiazole synthesis. Organic Chemistry Portal.

- Synthesis of new guanidine benzothiazole derivative and its application as Eco-friendly corrosion inhibitor. (2025).

- Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. (2025).

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

- Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta.

- Peptide Coupling Reagents Guide. MilliporeSigma.

- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017).

- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. bachem.com [bachem.com]

- 3. bioorganica.org.ua [bioorganica.org.ua]

- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Improving bioavailability of N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine

Compound: N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine

System Overview & Physicochemical Profile

Welcome to the technical support portal for N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine . As a Senior Application Scientist, I have compiled this guide to address the specific "Guanidine Paradox" inherent to this scaffold: the conflict between the high basicity of the guanidine group and the lipophilicity of the benzothiazole core.

Before troubleshooting, verify your compound's profile against our reference standards to ensure we are solving the right problem.

| Parameter | Value (Approx.) | Implication |

| pKa (Guanidine) | ~12.5 - 13.5 | Critical Issue: >99.9% ionized (protonated) at physiological pH (7.4). Limits passive diffusion. |

| LogP (Neutral) | ~2.5 - 3.0 | Moderate lipophilicity, but the effective LogD at pH 7.4 is significantly lower due to ionization. |

| BCS Class | Class III or IV | Likely Class IV (Low Solubility, Low Permeability) in its free base form; Class III if salted. |

| Metabolic Hotspots | C2-Methyl; N-Glucuronidation | Rapid clearance may mimic poor bioavailability. |

Troubleshooting Guides

Issue A: "My compound precipitates immediately in PBS or media."

Diagnosis: You are likely using the free base or a hydrochloride salt that has salted out due to the common ion effect in high-chloride media (like saline). The planar benzothiazole ring drives π-π stacking aggregation.

Protocol: Advanced Salt Selection & Complexation Do not rely on standard HCl salts. The lattice energy of benzothiazole-guanidines is often too high for simple mineral salts to overcome in neutral buffers.

-

Switch Counter-ions: Move to organic sulfonates.

-

Recommendation:Mesylate (Methanesulfonate) or Tosylate . These break the crystal lattice more effectively than chlorides and reduce the risk of "common ion" precipitation in saline.

-

-

Cyclodextrin Complexation (The "Gold Standard"):

-

Benzothiazoles have high affinity for the hydrophobic cavity of β-Cyclodextrins.

-

Action: Formulate with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) at a 1:2 to 1:5 molar ratio.

-

Step-by-Step Complexation Protocol:

-

Dissolve HP-β-CD (20% w/v) in water.

-

Add compound slowly with high-shear mixing (or sonication) at 40°C for 60 mins.

-

Filter (0.22 µm).

-

Lyophilize if solid storage is required.

Why this works: The benzothiazole moiety inserts into the CD cavity, shielding the hydrophobic core, while the hydrophilic exterior of the CD ensures water solubility.

Issue B: "Solubility is fine, but plasma exposure (AUC) is negligible."

Diagnosis: This is the classic Permeability Trap . Your compound is dissolved but is 100% ionized (cationic). The intestinal epithelium is a lipid bilayer that repels charged species. Paracellular transport (between cells) is too tight for a molecule of this size (~206 Da + solvation shell).

Protocol: The "Trojan Horse" Prodrug Strategy You must mask the guanidine charge to allow passive diffusion.

-

Strategy 1: Guanidine Cyclic Diimides (GCDI)

-

Strategy 2: Amino Acid Esters (Peptide Transporter Targeting)

Issue C: "The compound enters the blood but disappears in minutes (High Clearance)."

Diagnosis: Metabolic instability. The 2-methyl group on the benzothiazole is a "soft spot" for Cytochrome P450 oxidation (likely CYP2D6 or CYP3A4), converting it to a hydroxymethyl or aldehyde, which is rapidly excreted.

Protocol: Deuteration & Blocking

-

Deuteration: Replace the C2-Methyl hydrogens with Deuterium (-CD3).

-

Effect: The C-D bond is stronger than the C-H bond, slowing down the rate-limiting step of oxidation (Kinetic Isotope Effect) without changing binding affinity.

-

-

N-Glucuronidation Blocking:

-

If the guanidine nitrogen is the clearance site, steric hindrance (e.g., adding a methyl group to the proximal nitrogen, if SAR permits) can reduce conjugation rates.

-

Decision Logic & Workflow (Visualization)

Use this flowchart to diagnose your specific bioavailability failure mode.

Figure 1: Diagnostic decision tree for isolating the root cause of poor bioavailability in benzothiazole-guanidine scaffolds.

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to improve oral bioavailability in animal studies? A: Avoid this. While DMSO dissolves the compound, it precipitates immediately upon contact with gastric fluids (the "crash-out" effect). For animal gavage, use a Self-Emulsifying Drug Delivery System (SEDDS) .

-

Recipe: 10% Ethanol + 30% PEG400 + 60% Phosal 50 PG. This maintains solubility in the gut lumen.

Q2: Why is the C2-Methyl group so problematic for metabolism? A: The benzothiazole ring is electron-deficient, making the C2-methyl protons acidic and the carbon prone to oxidative attack. In similar compounds (like Riluzole derivatives), oxidation at the ring substituents is the primary clearance pathway. Deuteration of this methyl group is a proven medicinal chemistry tactic to extend half-life [12][14].

Q3: Is there a specific prodrug structure you recommend? A: Based on recent success with guanidine antivirals, the Guanidine Cyclic Diimide (GCDI) approach is superior. It requires reacting your guanidine with a cyclic anhydride.[4][5] This masks the positive charge, increasing lipophilicity for absorption, and is reversibly hydrolyzed in the blood to release the active parent [6][8].[5]

References

-

Guanidine Prodrug Strategies: Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach.[3][6] (2010).[6] NIH PubMed. Link

-

GCDI Prodrugs: A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability.[4] (2024).[5][7] ACS Publications.[2][8] Link

-

Cyclodextrin Formulation: Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin. (2022).[9] PMC. Link

-

Benzothiazole Metabolism: Metabolism of benzothiazole. I. Identification of ring-cleavage products. (1991).[10] Xenobiotica. Link

-

Oxidation Mechanisms: Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH. (2015).[2] PMC. Link

Sources

- 1. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of benzothiazole. I. Identification of ring-cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to LC-MS Methodologies for the Analysis of N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine

This in-depth technical guide provides a comparative analysis of liquid chromatography-mass spectrometry (LC-MS) methodologies for the characterization and quantification of N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols to explain the fundamental principles and rationale behind experimental design for this challenging analyte. We will explore various chromatographic strategies, offering detailed, field-proven insights to enable robust and reliable method development.

The Analytical Challenge: A Molecule of Two Halves

N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine presents a unique analytical challenge due to its amphiphilic nature. The molecule combines a highly polar, basic guanidine group with a more nonpolar benzothiazole core. The guanidine moiety, with its high pKa, is protonated over a wide pH range, making it highly water-soluble.[1] Conversely, the benzothiazole structure contributes a degree of hydrophobicity.